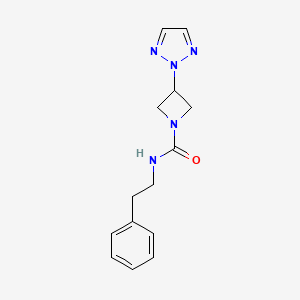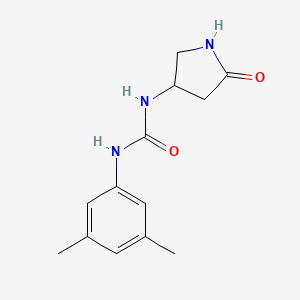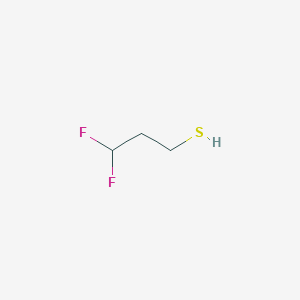
3,3-Difluoropropane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds like 3,3-Difluoropropane-1-thiol often involves the generation of difluorocarbene, which is introduced into molecules through reactions such as difluoromethylation and gem-difluorocyclopropenation. These methods have been employed to functionalize molecules with difluoromethyl groups and create complex fluorinated structures without the need for base or other additives (Xiao-Yun Deng et al., 2015).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including 3,3-Difluoropropane-1-thiol, can be characterized by techniques like gas-phase electron diffraction. These studies provide insights into the planarity, bond lengths, and angles within the molecule, significantly influencing its reactivity and interactions (B. Beagley et al., 1987).
Chemical Reactions and Properties
3,3-Difluoropropane-1-thiol participates in various chemical reactions, including thiolation and cycloaddition processes. These reactions enable the synthesis of complex fluorinated structures and the introduction of diverse functional groups into the molecule. For instance, copper-catalyzed double thiolation reactions have been developed to synthesize benzothiophenes and benzothiazoles from difluorinated precursors (Chun-Lin Li et al., 2010).
Physical Properties Analysis
The physical properties of 3,3-Difluoropropane-1-thiol, such as boiling point, melting point, and solubility, are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size affect the compound's polarity, hydrophobicity, and overall physical behavior.
Chemical Properties Analysis
The chemical properties of 3,3-Difluoropropane-1-thiol, including reactivity with nucleophiles and electrophiles, are shaped by the difluoromethyl and thiol groups. These functional groups make the compound a versatile reagent in organic synthesis, allowing for selective and efficient transformations. The difluoromethyl group, in particular, is known for its ability to act as a lipophilic hydrogen bond donor, enhancing the molecule's utility in chemical reactions (Y. Zafrani et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
3,3-Difluoropropane-1-thiol and similar compounds are significantly utilized in synthesis reactions. For example, trifluoromethane thiol, which shares similar properties, is used as a source of the trifluoromethylthio moiety in various synthesis reactions. This is instrumental in obtaining structural information about compounds with carbon-carbon double bonds (Zack & Shreeve, 1974). Another study demonstrates the usefulness of thiols in photocatalytic trifluoromethylation, showcasing their versatility in synthesis applications (Straathof et al., 2014).
Material Science and Engineering
Thiols, including those similar to 3,3-Difluoropropane-1-thiol, have found extensive use in material science and engineering. Their reactivity under benign conditions with a range of chemical species extends their utility to numerous applications in these fields. Thiol-click chemistry, in particular, has emerged as a versatile toolbox for molecule and polymer synthesis (Hoyle, Lowe, & Bowman, 2010). Furthermore, surface modification of quantum dots using novel thiols, like fluorinated thiols, is an area of active research, indicating the potential of such compounds in advanced material applications (Kim et al., 2020).
Pharmaceutical and Agrochemical Applications
Compounds like 3,3-Difluoropropane-1-thiol are of interest in pharmaceutical and agrochemical research due to their structural motifs. The incorporation of fluorinated groups, such as CF3 and SCF3, into organic molecules has been a focus, as these groups improve pharmacological properties due to high lipophilicity and electronegativity. This has led to the development of methods for the incorporation of trifluoromethyl(thiol/selenol) groups into organic molecules (Hassanpour et al., 2021).
Analytical Chemistry
In analytical chemistry, the differentiation of thiols and metals using single indicators has been explored. Squaraine dye, for instance, has been used to discriminate between metal ions and thiols, showcasing the potential of thiols in pattern-based recognition and analytical applications (Hewage & Anslyn, 2009).
Biochemistry and Molecular Biology
Thiols like 3,3-Difluoropropane-1-thiol have implications in biochemistry and molecular biology. For example, thiol compounds are essential in understanding the mechanism of action of ionizing radiations and their effects on biological systems (Barron & Flood, 1950). Additionally, thiol-addition reactions have been crucial in developing probes for thiol recognition, playing a significant role in biological research (Yin et al., 2013).
Eigenschaften
IUPAC Name |
3,3-difluoropropane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2S/c4-3(5)1-2-6/h3,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUNOLQZVPBIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoropropane-1-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)
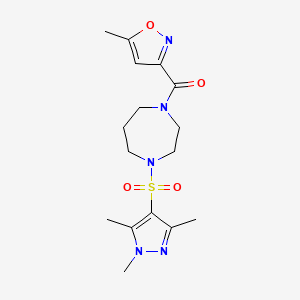
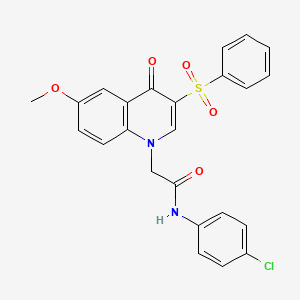
![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)
![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)
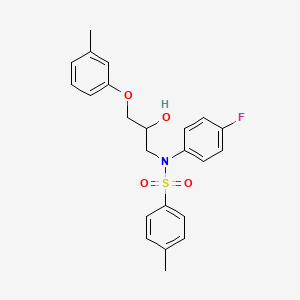
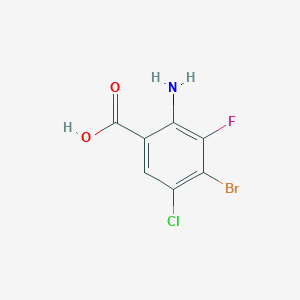
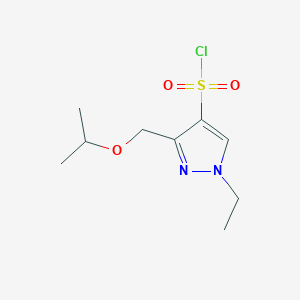
![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)
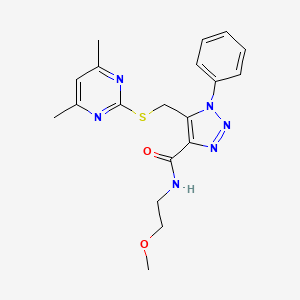

![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)
